Benzofuran-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzofuran is a compound that is ubiquitous in nature and has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a focus in the field of drug invention and development . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is unique and contributes to its wide array of biological activities . The crystal structure of a similar compound, 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydropyrazole-1-carbonitrile, has been reported .Chemical Reactions Analysis
Benzofuran compounds are versatile and can undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For instance, the crystal structure of a similar compound, 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydropyrazole-1-carbonitrile, has been reported .Scientific Research Applications
Synthetic Approaches and Methodologies
Benzofuran derivatives, including compounds structurally similar to Benzofuran-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, are often synthesized using advanced organic synthesis techniques. For instance, Luo and Naguib (2012) described a selective CB2 receptor agonist synthesized from 3-hydroxy-4-iodo benzoic acid involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction (Luo & Naguib, 2012). Similarly, other studies have focused on the synthesis of complex benzofuran derivatives using different substituents and methods, demonstrating the chemical versatility and potential of these compounds for various applications (Revathi et al., 2015), (Karthik et al., 2021).
Crystal Structure and Molecular Analysis
The crystal structure analysis of benzofuran derivatives provides insights into their molecular conformation and potential interactions. For example, Revathi et al. (2015) examined the crystal structure of a benzofuran derivative, analyzing intermolecular hydrogen bonds and molecular orientations (Revathi et al., 2015). These structural studies are crucial for understanding the molecular properties and potential applications of these compounds.
Potential Therapeutic Applications
Benzofuran derivatives have been explored for various therapeutic applications. Some studies have evaluated their potential as ligands for certain receptors, indicating possible applications in drug development. For example, Maier and Wünsch (2002) investigated spiro[[2]benzofuran-1,4‘-piperidines] for their affinity for σ1- and σ2-receptors (Maier & Wünsch, 2002). These findings suggest that benzofuran derivatives might have potential in developing treatments targeting specific receptors.
Antimicrobial and Antiproliferative Activities
Several studies have explored the antimicrobial and antiproliferative properties of benzofuran derivatives. Koca et al. (2005) synthesized benzofuran derivatives and tested them for antimicrobial activity against various microorganisms (Koca et al., 2005). Parekh et al. (2011) also reported on benzofuran derivatives' antiproliferative effects and their potential in reversing multidrug resistance in cancer cells (Parekh et al., 2011). These studies highlight the potential of benzofuran derivatives in antimicrobial and cancer research.
Mechanism of Action
Target of Action
Benzofuran-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound with a benzofuran core, which is a common structure in many biologically active compounds Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran derivatives are known for their antimicrobial properties . They may interact with their targets, leading to changes that inhibit the growth of microbes .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.
Result of Action
Benzofuran derivatives are known for their antimicrobial properties , suggesting that they may inhibit the growth of microbes at the molecular and cellular level .
Action Environment
The efficacy of benzofuran derivatives as antimicrobial agents suggests that they may be effective in a variety of environments .
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely continue to explore the therapeutic potential of benzofuran derivatives.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-4-8-19(21-14)24-16-9-11-22(12-10-16)20(23)18-13-15-6-2-3-7-17(15)25-18/h2-8,13,16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOTVNDZWYZGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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